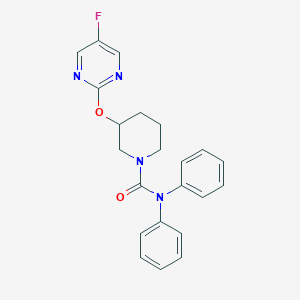
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a diphenyl group, and a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest for various research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the fluoropyrimidine moiety: This can be achieved by reacting 5-fluoropyrimidine with appropriate reagents to introduce the desired substituents.
Coupling with piperidine: The fluoropyrimidine derivative is then coupled with a piperidine ring, often using a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Introduction of the diphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反应分析
Types of Reactions
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The diphenyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can modulate its overall pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of enzyme activity.
相似化合物的比较
Similar Compounds
- **3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- **(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- **(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Uniqueness
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the fluoropyrimidine and diphenyl groups enhances its potential for biological activity and makes it a versatile compound for various research applications.
属性
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N,N-diphenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-14-24-21(25-15-17)29-20-12-7-13-26(16-20)22(28)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,14-15,20H,7,12-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSCSWKZYACSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
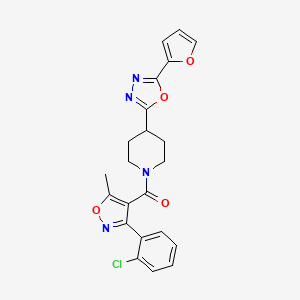

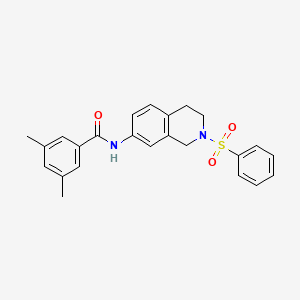
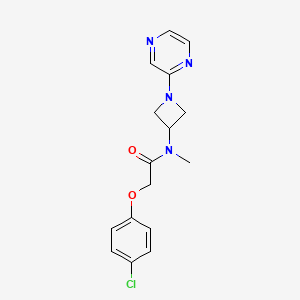
![ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372875.png)
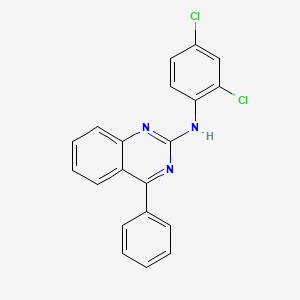
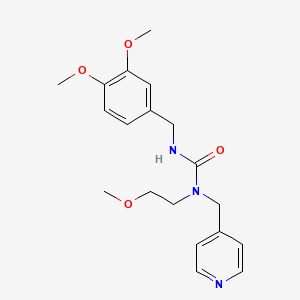
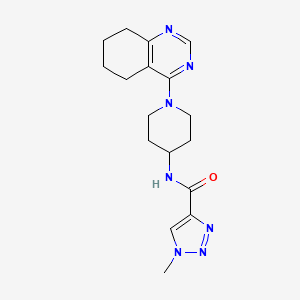
![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)
![N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide](/img/structure/B2372884.png)
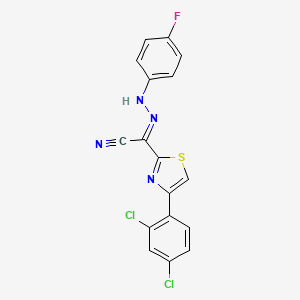
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
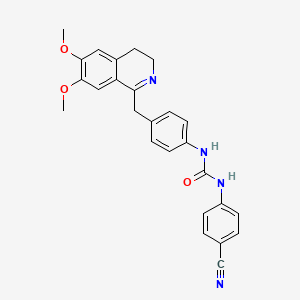
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2372888.png)
